molecular formula C7H3ClF3N3 B1462054 4-Azido-1-chloro-2-(trifluoromethyl)benzene CAS No. 85862-78-8

4-Azido-1-chloro-2-(trifluoromethyl)benzene

Cat. No. B1462054
CAS RN: 85862-78-8
M. Wt: 221.57 g/mol
InChI Key: IVDVTPMVJIOFSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azido-1-chloro-2-(trifluoromethyl)benzene, also known as 4-ACFTB, is a versatile and highly reactive compound that has been extensively studied in the scientific community due to its wide range of applications. It is an organofluorine compound, meaning it contains a fluorine atom, and is an important intermediate in the synthesis of other organofluorine compounds. 4-ACFTB is also used in the synthesis of pharmaceuticals, dyes, and other organic compounds.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Regioselective Synthesis of Triazoles : A method for synthesizing 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-[1,2,3]-triazoles through room temperature 1,3-dipolar cycloaddition involving a compound related to 4-Azido-1-chloro-2-(trifluoromethyl)benzene was reported. This reaction achieved high regioselectivity and was confirmed by various spectroscopic methods (Hu et al., 2008).

  • Synthesis of 1,2,3-Triazole Derivatives : The synthesis of 1,4-disubstituted 1,2,3-triazoles from azidomethylbenzenes (including compounds similar to 4-Azido-1-chloro-2-(trifluoromethyl)benzene) and their potential as corrosion inhibitors was explored. The study involved conventional click chemistry and electrochemical techniques (Negrón-Silva et al., 2013).

  • Thermal Decomposition Studies : Research on the thermal decomposition of nitro-chloro-azido benzenes, including substances structurally related to 4-Azido-1-chloro-2-(trifluoromethyl)benzene, provided insights into their thermal behavior and potential applications in energetic materials (Şen et al., 2014).

Material Science and Engineering Applications

  • Improved Synthesis Processes : An improved batch process for producing a compound closely related to 4-Azido-1-chloro-2-(trifluoromethyl)benzene was developed. This process involved efficient nucleophilic substitution reactions and was optimized for safety and efficiency (Kopach et al., 2009).

  • Photoinduced Cycloadditions : Studies on the irradiation of azido compounds (related to 4-Azido-1-chloro-2-(trifluoromethyl)benzene) led to the production of various compounds through photoinduced cycloaddition reactions. These reactions have potential applications in synthetic chemistry (Orahovats et al., 1973).

Hazardous Material Study

  • Hazardous Material Analysis : A study evaluated the thermal behavior and molecular reactivity of various aryl azides, including compounds structurally similar to 4-Azido-1-chloro-2-(trifluoromethyl)benzene. The research aimed to understand their potential hazards and safe handling procedures (Cardillo et al., 2008).

properties

IUPAC Name

4-azido-1-chloro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3N3/c8-6-2-1-4(13-14-12)3-5(6)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDVTPMVJIOFSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azido-1-chloro-2-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Azido-1-chloro-2-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
4-Azido-1-chloro-2-(trifluoromethyl)benzene
Reactant of Route 3
Reactant of Route 3
4-Azido-1-chloro-2-(trifluoromethyl)benzene
Reactant of Route 4
4-Azido-1-chloro-2-(trifluoromethyl)benzene
Reactant of Route 5
Reactant of Route 5
4-Azido-1-chloro-2-(trifluoromethyl)benzene
Reactant of Route 6
4-Azido-1-chloro-2-(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.